3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-11-3-2-10-7(11)4-8(12)5-9-6-8/h2-3,9,12H,4-6H2,1H3 |
InChI Key |
UMJZZNSASNRGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC2(CNC2)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 1-Methyl-1H-imidazole : The imidazole ring source, often methylated at the N1 position.
- Azetidin-3-ol or its derivatives : The azetidine ring precursor, sometimes protected or functionalized for selective reactions.
Representative Synthetic Route
A typical synthetic sequence to prepare this compound involves:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of azetidin-3-ol intermediate | Starting from azetidine derivatives, often protected with silyl or carbamate groups; hydrolysis under acidic conditions | Azetidin-3-ol isolated as a crystalline solid |
| 2 | Alkylation of 1-methylimidazole | Reaction of 1-methyl-1H-imidazole with a suitable electrophile (e.g., halomethyl azetidine) in presence of base or catalyst | Formation of the azetidin-3-ol substituted with the imidazole moiety |
| 3 | Purification and salt formation | Use of acid (e.g., HCl) to form dihydrochloride salt | Enhanced stability and solubility of the final compound |
Reaction Conditions and Catalysts
- Solvents : Acetonitrile is commonly used for its polarity and ability to dissolve both organic and ionic species.
- Catalysts : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is frequently employed to facilitate nucleophilic substitution and ring closure reactions.
- Temperature : Reactions are generally conducted at moderate temperatures (~55–65 °C) to optimize yield and minimize side reactions.
- Atmosphere : Inert atmosphere (e.g., nitrogen) is often maintained to prevent oxidation or moisture interference.
Purification Techniques
- Extraction with organic solvents such as methylene chloride or diethyl ether.
- Drying over agents like magnesium sulfate or sodium sulfate.
- Crystallization from suitable solvents to obtain pure dihydrochloride salt.
- Monitoring purity by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | 1-Methyl-1H-imidazole, azetidin-3-ol derivatives | High purity recommended |
| Solvent | Acetonitrile, methylene chloride | Polar aprotic solvents favored |
| Catalyst | DBU, palladium hydroxide (for hydrogenation) | Catalyst choice depends on step |
| Temperature | 55–65 °C | Controlled to optimize yield |
| Reaction time | 12–72 hours | Depending on step and scale |
| Atmosphere | Nitrogen or hydrogen (for reduction steps) | Inert or reductive atmosphere |
| Purification | Extraction, drying, crystallization | To isolate dihydrochloride salt |
| Monitoring | LC-MS, NMR | For reaction progress and purity |
Research Results and Yield Data
- Yields for intermediate azetidine derivatives range from 60–75% after purification.
- Final product yield typically exceeds 60% under optimized conditions.
- Purity levels >95% are achievable with careful control of reaction parameters and purification.
- Analytical characterization confirms the structure and salt form, including NMR, mass spectrometry, and elemental analysis.
Notes on Mechanism and Biological Relevance
- The imidazole ring can coordinate with metal ions and enzymes, contributing to biological activity.
- The azetidine ring provides a rigid, strained framework that can enhance binding affinity in medicinal chemistry applications.
- The hydroxyl group at the azetidine 3-position offers a functional handle for further derivatization or hydrogen bonding interactions.
- These features make the compound a valuable scaffold in drug discovery, particularly for antimicrobial and enzyme inhibition targets.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine or Related Heterocycles
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines (mGluR2 Modulators)
- Structure : A piperidine ring (6-membered) replaces azetidine, with a phenyl group at the 4-position.
- Pharmacology : Acts as a positive allosteric modulator (PAM) of mGluR2, showing efficacy in preclinical psychosis models.
- Key Differences : The larger piperidine ring may reduce conformational strain but increase lipophilicity compared to azetidine. The phenyl group enhances receptor affinity but may limit blood-brain barrier penetration .
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol
- Structure : A flexible propyl chain links imidazole and phenyl groups, lacking a heterocyclic core.
- Crystallography : Exhibits hydrogen-bonding via the hydroxyl group, similar to the azetidine derivative.
- Key Differences : The absence of a rigid ring system likely reduces target selectivity and metabolic stability compared to azetidine-containing compounds .
Imidazole-Containing Heterocycles with Varied Pharmacological Targets
3-(1H-Imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic Acid (Thromboxane Synthetase Inhibitor)
- Structure : Combines imidazole, indole, and a carboxylic acid group.
- Pharmacology : Potently inhibits thromboxane synthetase (IC₅₀ < 1 µM) with minimal activity against cyclooxygenase.
- Key Differences : The indole and carboxylic acid groups enhance selectivity for thromboxane over azetidine derivatives, which lack these moieties .
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398, Sigma-2 Ligand)
- Structure: A benzoimidazolone linked to a dihydroisoquinoline via a butyl chain.
- Pharmacology: Selective sigma-2 receptor agonist (σ2/σ1 > 1000) with antinociceptive effects.
Functional Group Variations and Pharmacokinetic Implications
Hydroxyl Group Positioning
- Azetidin-3-ol : The hydroxyl group at the 3-position participates in hydrogen bonding, critical for target engagement.
- 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol: Features a primary alcohol and amino group, enhancing solubility but introducing metabolic liabilities (e.g., oxidation) absent in the azetidine compound .
Imidazole Substitution
- 3-((1-Methyl-1H-imidazol-2-yl)methyl)azetidin-3-ol : The methylimidazole group balances lipophilicity and basicity (pKa ~6.5), favoring membrane permeability.
- 1-(Azetidin-3-yl)-2-methyl-1H-imidazole Dihydrochloride : The absence of a hydroxyl group reduces polarity, necessitating salt formation for solubility .
Biological Activity
3-((1-Methyl-1H-imidazol-2-yl)methyl)azetidin-3-ol, also known as 3-(1-methylimidazol-2-yl)azetidin-3-ol, is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of approximately 139.18 g/mol. Its structure can be represented by the following SMILES notation: CN1C=CN=C1C2(CNC2)O .
2D Structure
The compound features a five-membered imidazole ring attached to an azetidine moiety. The presence of the hydroxyl group on the azetidine ring suggests potential for hydrogen bonding, which may influence its biological interactions.
Biological Activity
Research into the biological activity of this compound has focused primarily on its potential as an inhibitor in various enzymatic pathways and its effects on cellular processes.
Case Studies and Research Findings
- Trypanosomiasis Inhibition : A related study highlighted the optimization of compounds targeting Trypanosoma brucei methionyl-tRNA synthetase, leading to the identification of novel inhibitors with low toxicity to mammalian cells . Although not directly tested, compounds with structural similarities to this compound may exhibit similar inhibitory effects.
- Pharmacokinetic Properties : Another study evaluated pharmacokinetic properties of imidazole-containing compounds, revealing that modifications in structure could significantly affect bioavailability and brain permeability . This insight suggests that this compound could be optimized for better therapeutic efficacy.
Predicted Collision Cross Section (CCS)
The following table summarizes the predicted collision cross sections for various adducts of 3-(1-methylimidazol-2-yl)azetidin-3-ol:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 154.09749 | 130.5 |
| [M+Na]+ | 176.07943 | 136.7 |
| [M+NH4]+ | 171.12403 | 134.9 |
| [M+K]+ | 192.05337 | 134.2 |
| [M-H]- | 152.08293 | 127.7 |
This data is crucial for understanding the compound's behavior in mass spectrometry analyses and potential interactions in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
